N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine
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Overview
Description
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features a cyclopentyl group and two pyrazole rings, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine typically involves the reaction of 1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde with 1,4-dimethyl-1H-pyrazol-5-amine under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrazole derivatives.
Scientific Research Applications
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine can be compared with other similar compounds such as:
N-cyclopentyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide: This compound has a similar pyrazole structure but with different substituents, leading to distinct chemical and biological properties.
5-(1-methyl-1H-pyrazol-4-yl)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)nicotinamide: Another pyrazole derivative with unique pharmacological activities.
Properties
Molecular Formula |
C15H23N5 |
---|---|
Molecular Weight |
273.38 g/mol |
IUPAC Name |
N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C15H23N5/c1-11-8-17-19(3)15(11)16-9-13-10-20(18-12(13)2)14-6-4-5-7-14/h8,10,14,16H,4-7,9H2,1-3H3 |
InChI Key |
UBEPPGKBTOXUMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NCC2=CN(N=C2C)C3CCCC3 |
Origin of Product |
United States |
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